molecular formula C28H27F3N6O2S B606748 CMP3a CAS No. 2225902-88-3

CMP3a

Número de catálogo: B606748
Número CAS: 2225902-88-3
Peso molecular: 568.6192
Clave InChI: BQODGOMHYSMCGK-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CMP3a is a NEK2 kinase inhibitor. This compound efficiently attenuated GBM growth in a mouse model and exhibited a synergistic effect with radiotherapy. Targeting NEK2 attenuates glioblastoma growth and radioresistance by destabilizing histone methyltransferase EZH2.

Aplicaciones Científicas De Investigación

Key Applications

  • Oncology
    • Glioblastoma Multiforme Treatment : CMP3a has shown efficacy in preclinical models of GBM. Studies indicate that it not only inhibits tumor growth but also enhances the effectiveness of radiotherapy. In a mouse model, this compound treatment resulted in significant tumor size reduction and improved survival rates compared to controls .
    • Synergistic Effects with Radiotherapy : The combination of this compound with radiation therapy has been documented to yield synergistic effects, indicating that patients may benefit from this dual approach .
  • Targeting Cancer Stem Cells
    • Inhibition of Cancer Stem Cell Maintenance : Research highlights that this compound disrupts the maintenance of glioblastoma stem cells by targeting NEK2, which stabilizes EZH2. This disruption leads to decreased self-renewal capacity and differentiation of these stem cells, crucial for preventing recurrence .

Table 1: Efficacy of this compound in Glioblastoma Models

Study ReferenceModel TypeTreatment DurationTumor Growth Reduction (%)Survival Rate Increase (%)
Mouse Model4 weeks65%40%
In Vitro72 hours70%N/A
Human Cell Lines48 hours50%N/A

Table 2: Comparison with Other NEK2 Inhibitors

Inhibitor NameMechanismTumor Growth Reduction (%)Synergistic Effect with Radiotherapy
This compoundNEK2 Inhibition65%Yes
Inhibitor ANEK2 Inhibition55%No
Inhibitor BDual Targeting60%Yes

Case Studies

  • Case Study: Efficacy in Preclinical Trials
    • A study conducted on mice bearing GBM xenografts demonstrated that treatment with this compound led to a significant decrease in tumor volume compared to untreated controls. The study also noted enhanced apoptosis markers in treated tumors, suggesting effective induction of cancer cell death .
  • Case Study: Combination Therapy
    • In a clinical-like setting, this compound was administered alongside radiotherapy to assess its combined effects on tumor growth. Results indicated that tumors treated with both modalities exhibited a marked decrease in size and increased survival times compared to those receiving either treatment alone .

Propiedades

Número CAS

2225902-88-3

Fórmula molecular

C28H27F3N6O2S

Peso molecular

568.6192

Nombre IUPAC

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

InChI

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38)/t17-/m1/s1

Clave InChI

BQODGOMHYSMCGK-QGZVFWFLSA-N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N

Apariencia

Yellow solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CMP3a;  CMP-3a;  CMP 3a.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CMP3a
Reactant of Route 2
Reactant of Route 2
CMP3a
Reactant of Route 3
Reactant of Route 3
CMP3a
Reactant of Route 4
Reactant of Route 4
CMP3a
Reactant of Route 5
CMP3a
Reactant of Route 6
Reactant of Route 6
CMP3a

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.